Methyl 1H-benzimidazole-5-carboxylate
Overview
Description
Methyl 1H-benzimidazole-5-carboxylate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. It serves as a core structure for the synthesis of various derivatives with enhanced biological and chemical properties. The compound and its derivatives have been explored for their antileukemic properties, fluorescent properties in coordination complexes, and as a part of hydrogen-bonded molecular structures .
Synthesis Analysis
The synthesis of methyl 1H-benzimidazole-5-carboxylate derivatives has been reported through various methods. One approach involves the reaction of o-phenylenediamine derivatives with urea, followed by chlorination and nucleophilic substitution reactions to introduce different substituents on the benzimidazole ring, aiming to increase antibacterial activity . Another study reported the synthesis of 1-methyl-2-(5'-methyl-2'-hetaryl)benzimidazoles, where the methyl group was oxidized to form carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of methyl 1H-benzimidazole-5-carboxylate derivatives has been elucidated using various spectroscopic techniques such as FTIR, 1H NMR, 13C-NMR, and mass spectroscopy. These techniques have confirmed the structures of synthesized compounds and have been crucial in the study of their properties . Additionally, X-ray crystallography has been used to determine the crystal structures of related compounds, revealing their planarity and the dihedral angles between different ring systems .
Chemical Reactions Analysis
Methyl 1H-benzimidazole-5-carboxylate derivatives undergo various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, sulfonation, chloromethylation, formylation, and acylation. These reactions typically occur at specific positions on the benzimidazole ring or its substituents, influenced by the electronic nature of the substituents . Oxidation reactions have also been explored, leading to carboxy derivatives or formyl derivatives depending on the oxidizing agent used .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 1H-benzimidazole-5-carboxylate derivatives are influenced by their molecular structure. The planarity of the benzimidazole ring system contributes to the stability of the compounds and their ability to form intermolecular interactions such as hydrogen bonds and π-π stacking in their crystalline forms . These interactions can lead to the formation of supramolecular structures with potential applications in material science. The introduction of various substituents on the benzimidazole ring can modulate the compound's electronic properties, reactivity, and biological activity .
Scientific Research Applications
Chemotherapeutic Effects and Anthelmintic Properties
Methyl 1H-benzimidazole-5-carboxylate, a derivative of benzimidazole, has been investigated for its chemotherapeutic effects. Specifically, albendazole and mebendazole, related compounds, have demonstrated efficacy against parasitic infections like Hymenolepis microstoma and Hymenolepis diminuta. These substances work by inhibiting microtubule assembly, thereby disrupting the life cycle of these parasites. This therapeutic action is due to their ability to bind specifically to tubulin, a protein necessary for cell structure and function (McCracken, Lipkowitz, & Dronen, 2004). Further research highlights the specificity of benzimidazole derivatives as inhibitors of microtubule assembly, making them valuable for agricultural and veterinary applications (Davidse, 1986).
DNA Interaction and Fluorescent Staining
The compound Hoechst 33258, a bis-benzimidazole derivative, is known for its strong binding affinity to the minor groove of double-stranded DNA, particularly at AT-rich sequences. This characteristic makes it an effective fluorescent DNA stain, widely used in cell biology for chromosome and nuclear staining. The biological applications of Hoechst derivatives extend to radioprotection and topoisomerase inhibition (Issar & Kakkar, 2013).
Anticancer Potential
Benzimidazole derivatives, including Methyl 1H-benzimidazole-5-carboxylate, have shown promising anticancer properties. Their mechanism of action involves various pathways such as DNA intercalation, inhibition of topoisomerases, and tubulin polymerization. These derivatives are structurally similar to naturally occurring purines, contributing to their broad range of biological activities and making them a focal point in cancer treatment research. Significant advances in understanding these compounds' structure-activity relationships can lead to the development of more potent and selective anticancer agents (Akhtar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
methyl 3H-benzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHHIVYNOVTVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381526 | |
Record name | Methyl 1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-benzimidazole-5-carboxylate | |
CAS RN |
26663-77-4 | |
Record name | Methyl 1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-1,3-benzodiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.